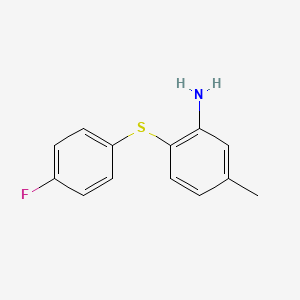

2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is via metal-catalyzed reactions. For instance, the targeted tertiary alcohol can be effectively produced by adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one using a suitable catalyst (e.g., Rh/(R, R, R, R)-WingPhos L 21 ). This method demonstrates excellent functional group compatibility .

Scientific Research Applications

Stereoselective Monofluoromethylation

Stereoselective monofluoromethylation of N-tert-butylsulfinyl ketimines using pregenerated fluoro(phenylsulfonyl)methyl anion (PhSO(2)CHF(-)) demonstrates the importance of fluoroalkylation reactions in the synthesis of bioactive compounds. This method highlights the intricate stereocontrol achievable in ketimine reactions, potentially relevant for developing pharmaceuticals with specific chiral centers (Liu, Zhang, & Hu, 2008).

Mercury Sensing in Water

The development of red-emitting probes for mercury sensing in water illustrates the application of specific phenylamine derivatives in environmental monitoring. These sensors enable turn-on and ratiometric mercury detection, showcasing the utility of such compounds in creating sensitive and selective assays for heavy metal ions in complex aqueous matrices (Nolan & Lippard, 2007).

Fluorescent Molecular Probes

Compounds related to "2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine" have been utilized in the development of fluorescent solvatochromic dyes. These dyes, characterized by a push-pull electron transfer system, demonstrate strong solvent-dependent fluorescence. Their application as ultrasensitive fluorescent molecular probes for studying biological events underscores the versatility of fluoro-phenylsulfanyl derivatives in biophysical research (Diwu et al., 1997).

Antibacterial Evaluation

The synthesis and antibacterial evaluation of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one demonstrates the antimicrobial potential of compounds within this chemical class. Such studies are crucial for identifying new therapeutic agents against resistant bacterial strains (Geesi, 2020).

Fluoroalkylations with Fluorinated Sulfones

The use of fluorinated sulfones, sulfoxides, and sulfides for efficient fluoroalkylations speaks to the broader synthetic utility of fluoro-phenylsulfanyl derivatives. These reactions are instrumental in the synthesis of bioactive fluorine-containing compounds, highlighting the role of such chemical transformations in medicinal chemistry and materials science (Prakash & Hu, 2007).

Future Directions

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNS/c1-9-2-7-13(12(15)8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYCYJROOKCQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

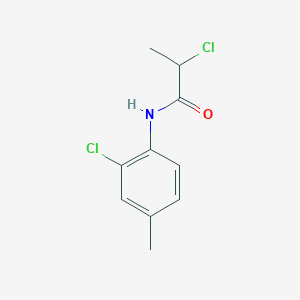

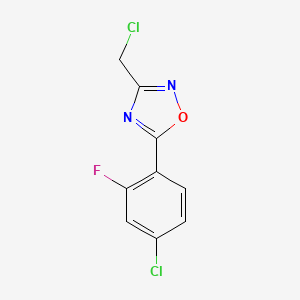

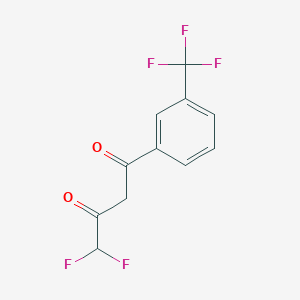

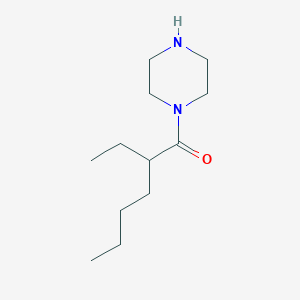

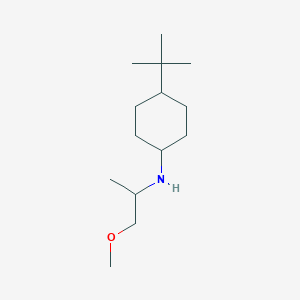

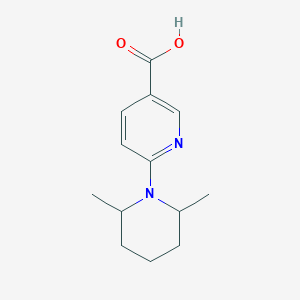

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1461440.png)

amine](/img/structure/B1461450.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)

![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)

![2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461461.png)